(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid
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Overview
Description
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a phenylpropanoic acid structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then reacted with various sodium azides to form the desired product.
Industrial Production Methods
This may include the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID: This compound shares a similar chromen-2-one core but differs in its substituents.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with different functional groups, used in various applications.
Uniqueness
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27NO6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H27NO6/c1-18-22-13-14-25(19(2)27(22)36-29(34)23(18)15-20-9-5-3-6-10-20)35-17-26(31)30-24(28(32)33)16-21-11-7-4-8-12-21/h3-14,24H,15-17H2,1-2H3,(H,30,31)(H,32,33)/t24-/m0/s1 |
InChI Key |
XKWILXCQJFNUJH-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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